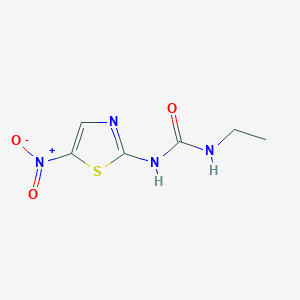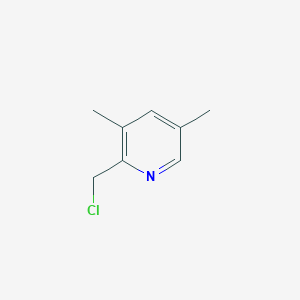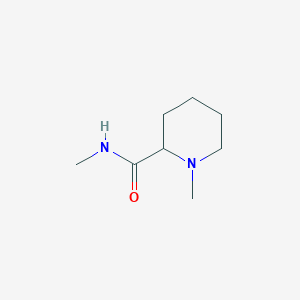
N,1-dimethylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethylpiperidine-2-carboxamide, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPC is a derivative of piperidine and belongs to the class of amide compounds.
Wirkmechanismus
The mechanism of action of N,1-dimethylpiperidine-2-carboxamide is not yet fully understood, but it is believed to act on various cellular pathways, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce oxidative stress and inflammation, both of which are implicated in various diseases, including neurodegenerative diseases and cancer. This compound has also been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-dimethylpiperidine-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its relatively low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, this compound is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
For N,1-dimethylpiperidine-2-carboxamide research include exploring its potential therapeutic applications in various diseases and developing this compound-based drug delivery systems.
Synthesemethoden
N,1-dimethylpiperidine-2-carboxamide can be synthesized using various methods, including the reaction of piperidine with dimethylcarbamoyl chloride, or the reaction of piperidine with dimethylamine followed by reaction with phosgene. The yield of this compound synthesis is relatively high, and the purity can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
N,1-dimethylpiperidine-2-carboxamide has been widely studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer treatment, and drug addiction. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cancer treatment, this compound has been used as a delivery vehicle for anti-cancer drugs, enhancing their efficacy and reducing their toxicity. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Eigenschaften
CAS-Nummer |
152633-86-8 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N,1-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)7-5-3-4-6-10(7)2/h7H,3-6H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
YBSXMBIVTXNFGO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CCCCN1C |
Kanonische SMILES |
CNC(=O)C1CCCCN1C |
Synonyme |
2-Piperidinecarboxamide,N,1-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



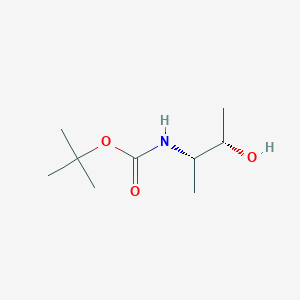
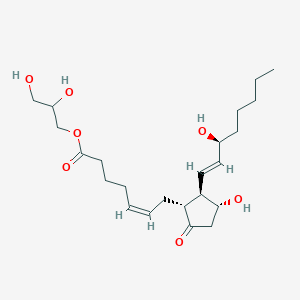
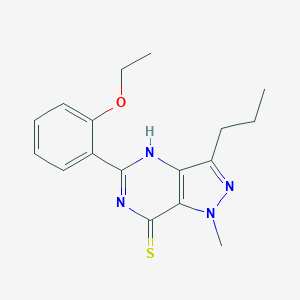
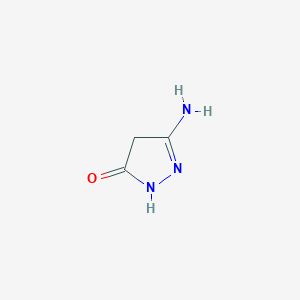
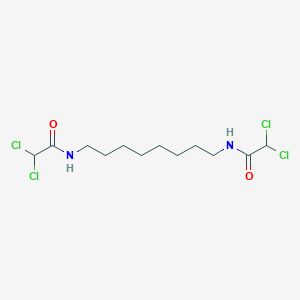

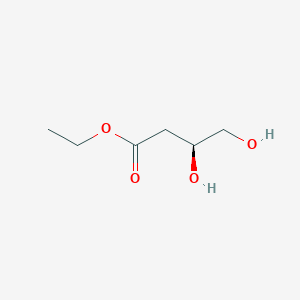


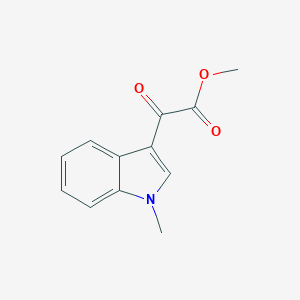
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
